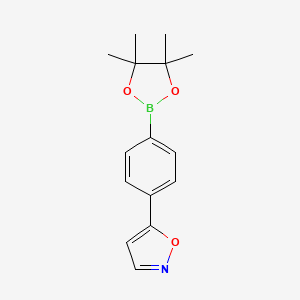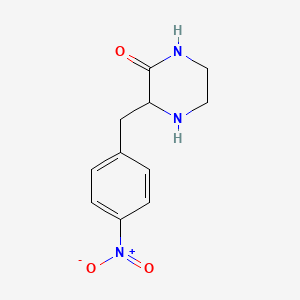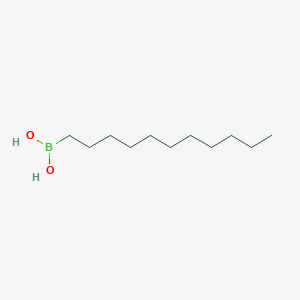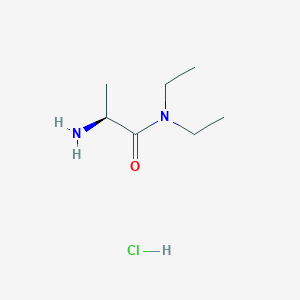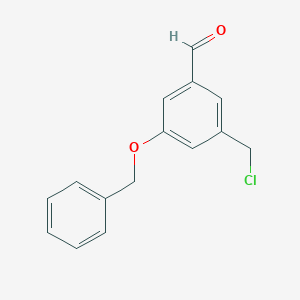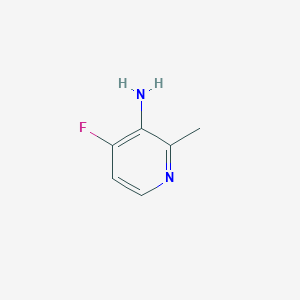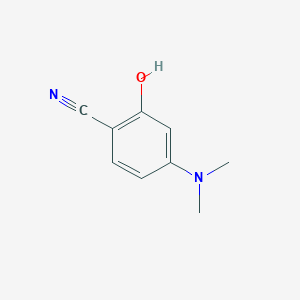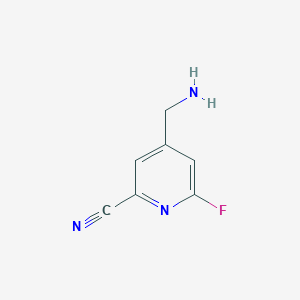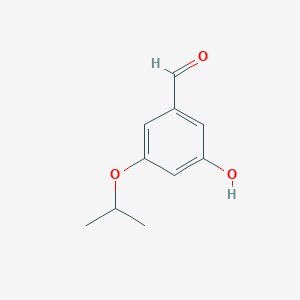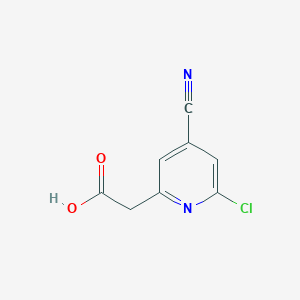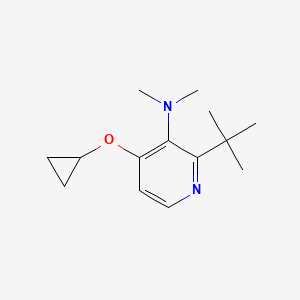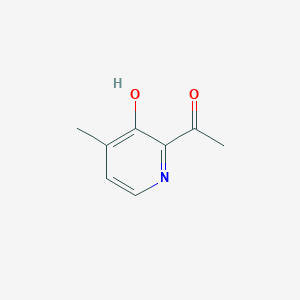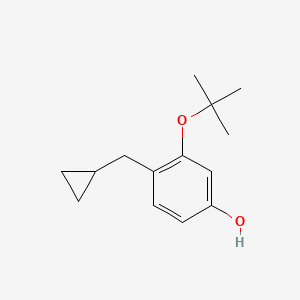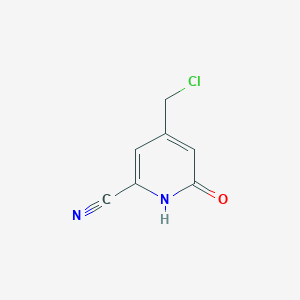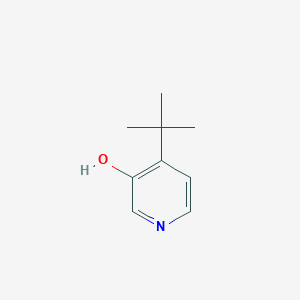
4-Tert-butylpyridin-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butylpyridin-3-OL is a chemical compound with the molecular formula C9H13NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry, particularly in the development of solar cells and other electronic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Tert-butylpyridin-3-OL can be synthesized through several methods. One common synthetic route involves the reaction of 4-tert-butylpyridine with an oxidizing agent to introduce the hydroxyl group at the 3-position. The reaction conditions typically include the use of solvents such as dichloromethane or acetonitrile and catalysts like palladium or copper salts .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are mixed under controlled temperatures and pressures. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Tert-butylpyridin-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, and substituted pyridines .
Scientific Research Applications
4-Tert-butylpyridin-3-OL has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Tert-butylpyridin-3-OL involves its interaction with specific molecular targets and pathways. In the context of solar cells, it acts as an additive to improve the crystallinity and efficiency of perovskite materials. The compound helps in suppressing charge recombination and enhancing the overall performance of the solar cells . In biological systems, it may interact with cellular components to exert its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-Tert-butylpyridine: Similar in structure but lacks the hydroxyl group at the 3-position.
2,4,6-Tri-tert-butylpyridine: Contains additional tert-butyl groups, making it more sterically hindered.
4-(1,1-Dimethylethyl)pyridine: Another derivative with similar properties but different substitution patterns.
Uniqueness
4-Tert-butylpyridin-3-OL is unique due to the presence of both the tert-butyl and hydroxyl groups, which confer specific chemical and physical properties. This combination makes it particularly useful in applications requiring both stability and reactivity, such as in the development of advanced materials for solar cells .
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
4-tert-butylpyridin-3-ol |
InChI |
InChI=1S/C9H13NO/c1-9(2,3)7-4-5-10-6-8(7)11/h4-6,11H,1-3H3 |
InChI Key |
PSQTWFHGBYDELN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=NC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


